molecular formula C8H6Br2O4 B076011 3,5-Dibromo-4-hydroxyphenoxyacetic acid CAS No. 13012-94-7

3,5-Dibromo-4-hydroxyphenoxyacetic acid

Cat. No.: B076011
CAS No.: 13012-94-7
M. Wt: 325.94 g/mol
InChI Key: QGTZHPLLOLDFON-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-hydroxyphenoxyacetic acid is a synthetic brominated phenolic compound of significant interest in biochemical and pharmaceutical research. As part of the bromophenol class, it is investigated for its potential biological activities, which are often attributed to its unique halogenated structure. Bromophenols are extensively studied for their potent antioxidant properties , frequently evaluated through their ability to scavenge DPPH free radicals . The presence of bromine atoms and phenolic hydroxyl groups in its structure is a key feature shared with bioactive compounds isolated from marine organisms, particularly red algae of the family Rhodomelaceae . Researchers are exploring this structural motif for developing novel therapeutic agents. Beyond antioxidant applications, bromophenol derivatives are also examined for their antimicrobial and antibiofilm potential against various bacterial strains . The compound serves as a valuable precursor or building block in synthetic chemistry for the development of more complex molecules, including bis-quaternary ammonium compounds with enhanced biological activity . This product is intended for laboratory research purposes only. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-(3,5-dibromo-4-hydroxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O4/c9-5-1-4(14-3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTZHPLLOLDFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648456
Record name (3,5-Dibromo-4-hydroxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13012-94-7
Record name (3,5-Dibromo-4-hydroxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dibromo 4 Hydroxyphenoxyacetic Acid and Its Analogues

Direct Synthesis Routes to 3,5-Dibromo-4-hydroxyphenoxyacetic Acid

The direct synthesis of this compound is most effectively achieved through a precursor-based approach, where the core phenoxyacetic acid structure is first assembled and then subjected to bromination.

Precursor-Based Synthesis from 4-Hydroxyphenoxyacetic Acid

The synthesis of the precursor, 4-hydroxyphenoxyacetic acid, is a critical first step. A common and effective method for this is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, a phenoxide is used as the nucleophile.

The reaction begins with the deprotonation of a phenol (B47542), in this case, hydroquinone (B1673460) (4-hydroxyphenol), using a strong base such as sodium hydroxide (B78521) (NaOH) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an α-haloacid, typically chloroacetic acid. The reaction is generally heated to ensure completion. Following the reaction, acidification is necessary to protonate the carboxylate and any unreacted phenoxide, leading to the precipitation of 4-hydroxyphenoxyacetic acid.

Once 4-hydroxyphenoxyacetic acid is synthesized, the next step is the selective bromination of the aromatic ring. The hydroxyl and the ether groups on the phenoxyacetic acid core are both ortho-, para-directing and activating groups for electrophilic aromatic substitution. This directs the incoming bromine atoms to the positions ortho to the hydroxyl group (positions 3 and 5).

The bromination can be carried out using elemental bromine (Br₂) in a suitable solvent, such as acetic acid. The reaction proceeds readily due to the activated nature of the phenolic ring. The stoichiometry of the bromine is controlled to favor dibromination.

Reactant 1Reactant 2Product
4-HydroxyphenolChloroacetic Acid4-Hydroxyphenoxyacetic Acid
4-Hydroxyphenoxyacetic AcidBromine (Br₂)This compound

Bromination Strategies for Phenoxyacetic Acid Cores

Various brominating agents and conditions can be employed for the bromination of phenoxyacetic acid cores, each with its own advantages and disadvantages. The choice of brominating agent can influence the selectivity and yield of the reaction.

Common brominating agents include:

Elemental Bromine (Br₂): This is a traditional and effective reagent for the bromination of activated aromatic rings like phenols. The reaction is typically carried out in a polar solvent like acetic acid.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine. It is often used when better control over the reaction is required to avoid over-bromination or side reactions. The reaction can be catalyzed by light or a radical initiator.

Pyridinium Tribromide: This reagent is a solid and is therefore easier and safer to handle than liquid bromine. It releases bromine in situ, allowing for a more controlled reaction.

The reaction conditions, such as temperature and solvent, also play a crucial role. For highly activated substrates like 4-hydroxyphenoxyacetic acid, the reaction can often be carried out at room temperature.

Synthesis of Chemically Related Brominated Phenoxy Compounds

The synthesis of compounds chemically related to this compound provides valuable information on the reactivity of brominated phenoxy structures and offers alternative synthetic pathways to derivatives.

Synthesis of 3,5-Dibromo-4-hydroxybenzoic Acid Derivatives

3,5-Dibromo-4-hydroxybenzoic acid is a structurally similar compound where the acetic acid side chain is replaced by a carboxylic acid group directly attached to the ring. The synthesis of this compound also starts with a precursor, 4-hydroxybenzoic acid.

The bromination of 4-hydroxybenzoic acid is an electrophilic aromatic substitution reaction. The hydroxyl group at position 4 is a strongly activating ortho-, para-directing group, while the carboxylic acid group at position 1 is a deactivating meta-directing group. The activating effect of the hydroxyl group dominates, directing the bromine atoms to the positions ortho to it (positions 3 and 5).

The reaction is typically carried out by treating 4-hydroxybenzoic acid with an excess of a brominating agent, such as bromine in acetic acid. The resulting 3,5-dibromo-4-hydroxybenzoic acid can then be converted into various derivatives through reactions of the carboxylic acid and hydroxyl groups, such as esterification or etherification.

Synthesis of Derivatives from (3,5-Dibromo-4-hydroxyphenyl)acetic Acid (e.g., Pulmonarin B analogues)

(3,5-Dibromo-4-hydroxyphenyl)acetic acid is another closely related compound. Its derivatives, such as Pulmonarin B analogues, are of interest. The synthesis of these compounds often begins with 4-hydroxyphenylacetic acid.

The synthesis of the core structure, methyl 3,5-dibromo-4-hydroxyphenylacetate, can be achieved by the direct bromination of methyl 4-hydroxyphenylacetate. The esterification of 4-hydroxyphenylacetic acid to its methyl ester is a standard procedure, often carried out using methanol (B129727) in the presence of an acid catalyst. The subsequent bromination of the methyl ester proceeds similarly to the bromination of other activated phenols, with the bromine atoms being directed to the 3 and 5 positions.

Once the methyl 3,5-dibromo-4-hydroxyphenylacetate is obtained, it can be used as a versatile intermediate to synthesize a variety of derivatives, including analogues of the marine natural product Pulmonarin B. These syntheses often involve further modifications of the ester and phenolic hydroxyl groups.

Advanced Synthetic Approaches and Chemical Transformations

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the bromination of phenolic compounds. These advanced approaches can be applied to the synthesis of this compound and its analogues.

Catalytic Bromination:

Visible-light photoredox catalysis: This method utilizes a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon irradiation with visible light, can generate a bromine radical from a bromine source like bromotrichloromethane (B165885) (CBrCl₃) or an alkali metal bromide. This radical can then participate in the bromination of phenols under mild conditions. gordon.edu

Metal-catalyzed bromination: Transition metals can catalyze the bromination of phenols. For example, natural manganese oxides (MnOx) have been shown to catalyze the oxidation of bromide ions to active bromine species, which then brominate phenols. google.com

Green Chemistry Approaches:

In situ generation of bromine: To avoid handling hazardous elemental bromine, methods have been developed to generate it in situ from safer and more manageable precursors. For example, the reaction of sodium bromide with an oxidizing agent like sodium hypochlorite (B82951) in an acidic medium can produce bromine for immediate use in the reaction.

Novel Brominating Reagents:

Iodine(III)-based reagents: A system using phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃) has been developed for the electrophilic bromination of phenols under very mild conditions. This method offers excellent yields and is easy to handle.

Strategies for O-Alkylation and Esterification

The introduction of the oxyacetic acid moiety onto the 3,5-dibrominated phenolic ring is typically achieved through O-alkylation, a class of reactions that forms an ether linkage. A common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide.

In the context of synthesizing this compound, a suitable precursor such as a 3,5-dibromo-4-hydroxyphenyl derivative is treated with a base (e.g., sodium hydroxide, potassium carbonate) to generate the phenoxide. This intermediate then reacts with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, or its corresponding ester (e.g., ethyl bromoacetate). Using an esterified alkylating agent can sometimes lead to higher yields and easier purification; the ester group is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Research into the O-alkylation of structurally similar compounds, such as 3,5-dibromo-4-hydroxybenzaldehyde (B181551) and 3,5-dibromo-4-hydroxyacetophenone, has shown that these reactions can sometimes yield unexpected byproducts in addition to the desired O-alkylated ethers. researchgate.net The choice of solvent and base is critical to optimize the reaction and minimize side reactions. For instance, the alkylation of tyrosine, an analogue with a similar 4-hydroxyphenyl group, has been successfully performed in a single step using an alkyl halide in dimethyl sulfoxide (B87167) with a strong base like sodium hydroxide. google.com

Esterification of the final carboxylic acid product can also be a key step, particularly for creating derivatives for further functionalization or for applications requiring different solubility properties. Standard esterification methods, such as Fischer-Speier esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst), or the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with activators like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed. researchgate.net The use of benzotriazole (B28993) esters as intermediates has proven effective for the esterification of sterically hindered alcohols. researchgate.net

Table 1: O-Alkylation Strategies for Phenolic Compounds
Phenolic SubstrateAlkylating AgentBase/Solvent SystemKey FindingsReference
TyrosineAlkyl HalideSodium Hydroxide / Dimethyl Sulfoxide (DMSO)Direct, single-step O-alkylation is achievable at temperatures above 50°C. The major byproduct is the ester of O-alkyltyrosine from di-alkylation. google.com
3,5-dibromo-4-hydroxybenzaldehydeAllyl/Propargyl HalidesNot specifiedIn addition to the expected O-alkyl ethers, side products from aryl-aryl coupling and other rearrangements were observed. researchgate.net
General Carboxylic AcidsTertiary AlcoholsEDC/HOBt then DMAPBenzotriazole esters, formed in situ, are efficient intermediates for esterifying sterically hindered alcohols like tert-butyl alcohol. researchgate.net

Regioselective Functionalization Techniques in Brominated Aromatic Systems

The synthesis of the core structure, the 3,5-dibromo-4-hydroxyphenyl group, hinges on the ability to control the position of bromination on an aromatic ring. This is known as regioselectivity. Phenols are highly activated aromatic compounds, meaning they readily undergo electrophilic aromatic substitution reactions like bromination. The hydroxyl (-OH) group is a strong ortho-, para-directing group.

To synthesize a 3,5-dibromo-4-hydroxy-substituted compound, the starting material is typically a para-substituted phenol, such as 4-hydroxyphenylacetic acid or p-cresol (B1678582). google.comgoogle.com With the para position already occupied, the incoming bromine electrophiles are directed to the two ortho positions (C-3 and C-5) relative to the hydroxyl group.

Achieving high regioselectivity and yield requires careful selection of the brominating agent and reaction conditions. The challenge lies in preventing over-bromination or the formation of isomeric byproducts. chemistryviews.org Several methods have been developed for the regioselective bromination of phenols:

KBr and Layered Double Hydroxides: A system using potassium bromide (KBr) with ZnAl–BrO3−–layered double hydroxides has been shown to be an effective and selective brominating reagent for phenols. This method favors bromination at the para position, but when the para site is blocked, it efficiently brominates the ortho positions. researchgate.net

TMSBr with Bulky Sulfoxides: A mild and highly regioselective method uses trimethylsilyl (B98337) bromide (TMSBr) in combination with bulky sulfoxides, such as (4‐ClC6H4)2SO. This system exhibits high selectivity for the para-position, which is attributed to a potential hydrogen bonding interaction between the thioether byproduct and the phenolic hydroxyl group. chemistryviews.org While this method is optimized for para-bromination, the principles of using sterically demanding reagents to influence regioselectivity are broadly applicable.

Molecular Bromine: Traditional methods often use molecular bromine (Br2) in a suitable solvent. For instance, the synthesis of 4-hydroxy-3,5-dibromobenzaldehyde can be achieved by reacting p-cresol with bromine, where bromination occurs at the two ortho positions (C-2 and C-6 relative to the methyl group, which become C-3 and C-5 after oxidation of the methyl group). google.com

The functionalization of these brominated systems can be further extended through cross-coupling reactions, such as the Sonogashira coupling, allowing for the introduction of various substituents onto the aromatic ring. researchgate.netnih.gov

Table 2: Regioselective Bromination Methods for Phenols
Starting MaterialBrominating Agent/SystemSolvent/ConditionsSelectivity OutcomeReference
PhenolsKBr and ZnAl–BrO3⁻–LDHsMild conditionsExcellent regioselectivity. Para site is favored; ortho site is prioritized if para is occupied. researchgate.net
PhenolsTMSBr and (4‐ClC6H4)2SOAcetonitrile / Room temperatureHigh para-selectivity (up to 99/1) due to directing effect of thioether byproduct. chemistryviews.org
p-CresolBromine (Br2)o-dichlorobenzene / 15-30°CNucleus bromination occurs at the two positions ortho to the hydroxyl group to form 2,6-dibromo-p-cresol. google.com

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
3,5-dibromo-4-hydroxybenzaldehyde
3,5-dibromo-4-hydroxyacetophenone
4-hydroxyphenylacetic acid
p-cresol
Tyrosine
Sodium hydroxide
Potassium carbonate
Chloroacetic acid
Bromoacetic acid
Ethyl bromoacetate
Dimethyl sulfoxide
N,N'-dicyclohexylcarbodiimide (DCC)
1-hydroxybenzotriazole (HOBt)
Potassium bromide (KBr)
Trimethylsilyl bromide (TMSBr)
(4‐ClC6H4)2SO
Bromine (Br2)
o-dichlorobenzene

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model and analyze molecular systems. These methods are fundamental for predicting geometries, electronic properties, and intramolecular interactions.

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT study on 3,5-Dibromo-4-hydroxyphenoxyacetic acid would calculate the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This involves determining key structural parameters.

While specific data for the target compound is unavailable, a typical output of such a study would be presented in a table format, detailing calculated bond lengths and angles.

Table 1: Hypothetical Optimized Geometry Parameters for this compound from DFT Calculations. (Note: This table is for illustrative purposes only, as specific data could not be located in the literature.)

These geometric parameters are crucial for understanding the molecule's shape and steric properties. The electronic structure analysis would further reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density, which is essential for predicting reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. uni-muenchen.dewpmucdn.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A smaller HOMO-LUMO gap generally signifies higher reactivity.

Table 2: Hypothetical Global Reactivity Descriptors for this compound. (Note: This table is for illustrative purposes only, as specific data could not be located in the literature.)

Descriptor Formula Value (eV)
HOMO Energy (EHOMO) - Data not available
LUMO Energy (ELUMO) - Data not available
Energy Gap (ΔE) ELUMO - EHOMO Data not available
Electronegativity (χ) -(ELUMO + EHOMO)/2 Data not available
Chemical Hardness (η) (ELUMO - EHOMO)/2 Data not available
Global Electrophilicity (ω) χ2 / (2η) Data not available
4.1.3. Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (i.e., bonds and lone pairs). This analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. Specifically, it can quantify the stabilization energy associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (a donor) to an empty antibonding orbital (an acceptor). These interactions are key to understanding the molecule's stability and conformational preferences.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of a molecule and its potential interactions with biological targets.

Conformational Analysis and Potential Energy Scan

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. A potential energy scan is a common method used for this purpose, where the total energy of the molecule is calculated as a function of systematic changes in a specific dihedral angle. This process helps to identify the most stable conformers (energy minima) and the energy barriers to rotation between them (transition states). For this compound, scans would likely be performed for the rotatable bonds in the phenoxyacetic acid side chain to understand its flexibility and preferred orientation.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This technique is widely used in drug discovery to predict how a molecule might interact with a biological target. The simulation calculates a binding affinity or score, which estimates the strength of the interaction. A molecular docking study of this compound would involve selecting a relevant protein target and simulating the binding process to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict the binding energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. For compounds like this compound, which are analogs of thyroid hormones, QSAR studies are instrumental in predicting their potential biological interactions and prioritizing them for further experimental testing nih.govmdpi.com.

The development of robust QSAR models for this compound and related compounds involves a multi-step process that begins with the calculation of molecular descriptors. Density Functional Theory (DFT) is a powerful quantum chemical method used to compute these descriptors, providing detailed information about the electronic structure of the molecule imist.majmaterenvironsci.comeajournals.org.

Descriptor Calculation: For a series of related phenoxyacetic acid derivatives, DFT calculations, often using a basis set like B3LYP/6-31G(d), are performed to optimize the molecular geometry and calculate a variety of quantum chemical descriptors imist.majmaterenvironsci.com. These descriptors quantify various aspects of the molecule's electronic properties.

Common DFT-derived descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's electron-donating ability eajournals.org.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the molecule's electron-accepting ability eajournals.org.

Energy Gap (ΔE = ELUMO - EHOMO): A measure of molecular stability and reactivity.

Dipole Moment (µ): Quantifies the polarity of the molecule.

Total Energy (ET): The total electronic energy of the optimized structure.

Absolute Hardness (η) and Electronegativity (χ): These descriptors can help characterize the intrinsic properties of phenolic compounds imist.ma.

The table below illustrates typical DFT-derived descriptors that would be calculated for a series of thyroid hormone analogs, including this compound, to build a QSAR model.

Model Development and Validation: Once the descriptors are calculated, a dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power jmaterenvironsci.com. Multiple Linear Regression (MLR) is a common statistical method used to generate the QSAR equation, which takes the form of a linear relationship between the biological activity (e.g., pIC50) and the most relevant molecular descriptors jmaterenvironsci.com.

Validation is a critical step to ensure the model is robust, reliable, and predictive nih.govbasicmedicalkey.comnih.gov. Key validation metrics include:

Coefficient of determination (R²): Measures how well the model fits the training data.

Leave-one-out cross-validated R² (Q² or R²cv): An internal validation metric that assesses the model's stability and predictive ability mdpi.com.

Predictive R² (R²pred): Calculated for the external test set, this is a crucial measure of the model's ability to predict the activity of new, untested compounds nih.gov.

For a QSAR model to be considered acceptable, these statistical parameters must meet certain thresholds, for instance, R² > 0.6 and Q² > 0.5 are often considered indicative of a valid model uniroma1.it. The process ensures that the developed model is not a result of chance correlation and can be confidently used for predictions nih.govuniroma1.it.

Beyond electronic properties, the biological activity of this compound is also heavily influenced by its physicochemical and steric characteristics researchgate.nettaylorfrancis.com. QSAR models often incorporate descriptors for these properties to improve their predictive accuracy. These properties govern how the molecule interacts with its biological target, such as a receptor binding pocket, and how it is absorbed, distributed, and metabolized taylorfrancis.com.

Key Physicochemical and Steric Descriptors:

Lipophilicity (Log P): Describes the compound's affinity for fatty versus aqueous environments, which is crucial for membrane permeability and transport.

Molar Refractivity (MR): A measure of the molecule's volume and polarizability, which relates to steric interactions and binding affinity mdpi.com.

Polarizability (α): Indicates how easily the electron cloud of the molecule can be distorted, influencing non-covalent interactions mdpi.com.

Topological Polar Surface Area (TPSA): Relates to the molecule's hydrogen bonding potential and is often used to predict transport properties mdpi.com.

Molecular Weight (MW): A simple steric descriptor that provides information about the size of the molecule.

Shape Indices: Quantitative descriptors that characterize the three-dimensional shape of the molecule .

Correlation with Activity: Studies on phenoxyacetic acids and related thyroid hormone analogs have shown that properties like lipophilicity, polarizability, and hydrogen bonding capabilities are key determinants of their biological efficacy mdpi.comsemanticscholar.org. For instance, a QSAR model might reveal that increased lipophilicity leads to higher activity up to a certain point, after which it may decrease (a parabolic relationship). Similarly, the size and shape of the substituents on the phenyl ring can dictate how well the molecule fits into a receptor's active site, with bulky groups potentially causing steric hindrance that reduces activity.

The following interactive table presents a hypothetical dataset illustrating how these properties for a series of phenoxyacetic acid derivatives could be correlated with their experimentally observed biological activity. In a typical QSAR study, these descriptors would be used alongside DFT-derived parameters in a multiple linear regression analysis to build a comprehensive predictive model.

By analyzing the coefficients of the descriptors in the final QSAR equation, researchers can infer which properties are most critical for the desired biological activity. This understanding is invaluable for designing new, more potent, and selective analogs of this compound.

Biological Activities and Mechanistic Research in Vitro Studies

Modulation of Thyroid Hormone Receptors (TR) by Related Brominated Phenoxy-Benzoic Acids

Research into the biological effects of 3,5-Dibromo-4-hydroxyphenoxyacetic acid and its analogs has revealed significant interactions with nuclear hormone receptors, particularly the thyroid hormone receptors (TRs). These receptors, which play a crucial role in regulating metabolism, growth, and development, can be modulated by synthetic ligands, leading to either agonistic or antagonistic responses.

Studies have demonstrated that certain brominated phenoxy-benzoic acid derivatives can function as antagonists to thyroid hormone receptors. For instance, the addition of a hydrophobic moiety to 3,5-dibromo-4-(3′-isopropyl-4′-hydroxyphenoxy)benzoic acid, a known TR agonist, was found to confer TR antagonist activity pnas.org. This suggests that modifications to the core structure of these compounds can switch their biological function from mimicking to blocking the effects of thyroid hormones.

Further research has identified a diverse array of compounds that can act as TR antagonists. Through high-throughput docking and subsequent in vitro testing, a number of structurally varied molecules have been shown to antagonize the effect of the thyroid hormone T3 on TRs, with IC50 values ranging from 1.5 to 30 μM nih.gov. One such identified antagonist, known as 1-850, competitively blocks the binding of T3 to both TRα and TRβ isoforms pnas.org. This competitive inhibition is a key mechanism for its antagonist function.

The antagonistic properties are not limited to a single chemical series. Dihydroxylated polybrominated diphenyl ethers (diOH-PBDEs), which share structural similarities with thyroid hormones, have also been investigated. For example, 6,6′-diOH-BDE-47 exhibited antagonistic activity for both TRα and TRβ, while the antagonistic effect of 3,5-diOH-BDE-100 was found to be concentration-dependent nih.govnih.govmdpi.com.

Compound/Derivative ClassReceptor TargetObserved ActivityKey Findings
Hydrophobic derivatives of 3,5-dibromo-4-(3′-isopropyl-4′-hydroxyphenoxy)benzoic acidTRAntagonistAddition of a hydrophobic moiety converts an agonist into an antagonist pnas.org.
1-850TRα and TRβCompetitive AntagonistCompetitively blocks T3 binding to both TR isoforms pnas.org.
6,6′-diOH-BDE-47TRα and TRβAntagonistDemonstrates antagonistic activity on both major TR isoforms nih.govnih.govmdpi.com.
3,5-diOH-BDE-100TRα and TRβConcentration-dependent AntagonistThe antagonistic effect varies with the concentration of the compound nih.govnih.govmdpi.com.

The antagonistic activity of these compounds is intrinsically linked to their ability to disrupt the normal conformational changes in the TR that are required for transcriptional activation. Upon binding of an agonist like T3, the TR undergoes a conformational change that facilitates the recruitment of coactivator proteins, a crucial step in initiating gene transcription. Antagonists, on the other hand, prevent or alter this conformational change, thereby inhibiting the formation of a functional coactivator-binding surface nih.gov.

Specifically, antagonists can block the T3-mediated interaction of TRα with nuclear receptor coactivators (NRC) pnas.org. This disruption prevents the assembly of the transcriptional machinery necessary for gene expression. The binding of an antagonist can destabilize the conformation of the receptor where helix 12 (H12) of the ligand-binding domain folds over the ligand-binding pocket, which is a critical step for coactivator recruitment nih.gov.

The ultimate functional consequence of TR antagonism is the inhibition of gene expression regulated by thyroid hormone response elements (TREs). In cultured cell-based reporter gene assays, TR antagonists have been shown to inhibit T3-stimulated gene expression pnas.org. These assays typically utilize a reporter gene under the control of a promoter containing a TRE. The activity of the reporter gene serves as a readout of TR activation.

The presence of a TR antagonist, such as 1-850, prevents the stimulation of gene expression mediated by T3 pnas.org. The degree of inhibition in these cellular assays generally correlates with the antagonist's ability to block the interaction between the TR and coactivators pnas.org. The organization of the TRE half-sites can also influence the effectiveness of TR antagonists. For example, the TR-antagonist 1-850 has been shown to selectively inhibit TR/RXR heterodimers when bound to a DR4 TRE but not an ER6 TRE, suggesting that the DNA sequence to which the receptor is bound can allosterically modulate the ligand-binding domain and its interaction with antagonists nih.gov.

Compound/ConditionAssay TypeEffectMechanism
TR Antagonists (e.g., 1-850)Reporter Gene Assay with TREInhibition of T3-stimulated gene expression pnas.orgBlocks the recruitment of coactivators to the TR, preventing transcriptional activation pnas.org.
1-850 with TR/RXR on DR4 TREReporter Gene AssayInhibition of transcription nih.govThe antagonist effectively binds and inhibits the TR in this specific DNA-bound conformation.
1-850 with TR/RXR on ER6 TREReporter Gene AssayNo suppression of transcription nih.govThe conformation of the TR bound to this TRE may prevent effective antagonist binding.

Antimicrobial and Antibiofilm Activities of Derivatives

Derivatives of brominated phenolic compounds have also been investigated for their potential as antimicrobial and antibiofilm agents. The presence of bromine atoms in the molecular structure can enhance the biological activity of these compounds against various microorganisms.

Research on phenoxyacetic acid derivatives has demonstrated their potential as antibacterial agents. For example, para-bromophenoxyacetic acid has shown inhibitory effects against a range of microorganisms, including the Gram-negative bacterium Escherichia coli propulsiontechjournal.comresearchgate.net. The bromo group in this compound is thought to enhance its antimicrobial effectiveness propulsiontechjournal.comresearchgate.net.

Other bromophenol derivatives have exhibited significant antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus nih.gov. Some of these compounds have also shown activity against methicillin-resistant S. aureus (MRSA) nih.gov. While the effects against the Gram-negative bacterium Pseudomonas aeruginosa were noted to be less pronounced in some studies, activity was still observed nih.gov. The antibacterial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound ClassBacterial StrainObserved ActivityReference
para-Bromophenoxyacetic acidEscherichia coliInhibitory effects propulsiontechjournal.comresearchgate.net
Bromophenol derivativesStaphylococcus aureus (including MRSA)Significant antibacterial activity nih.gov
Pseudomonas aeruginosaLess pronounced but observable effects nih.gov

Bacterial biofilms are structured communities of bacteria that are more resistant to antibiotics and host immune responses. Therefore, compounds that can inhibit biofilm formation are of significant interest. Certain bromophenol derivatives have been shown to inhibit the formation of biofilms by S. aureus and MRSA nih.gov. While these compounds displayed less effectiveness against P. aeruginosa, they still demonstrated some effects on its virulence properties, which can be related to biofilm formation nih.gov.

The antibiofilm properties of phenolic compounds are an active area of research. For instance, various phenol (B47542) derivatives have exhibited antibiofilm activity against P. aeruginosa and S. aureus semanticscholar.org. The mechanisms behind this activity can be varied, including the interference with bacterial communication systems (quorum sensing) or the disruption of the extracellular polymeric substances that form the biofilm matrix semanticscholar.org. While specific studies on the antibiofilm activity of this compound derivatives are limited, the broader class of brominated phenolic compounds shows promise in this area.

Structure-Activity Relationship Considerations in Antimicrobial Brominated Phenoxyacetic Acid Derivatives

The antimicrobial properties of phenoxyacetic acid derivatives are intrinsically linked to their molecular structure, including the nature, number, and position of halogen substituents on the aromatic ring. nih.gov While much of the research has centered on chlorinated variants, the principles of structure-activity relationships (SAR) can be extended to brominated compounds like this compound.

The introduction of halogen atoms into the phenoxyacetic acid structure can significantly alter the electronic distribution within the molecule, thereby influencing its biological activity. nih.gov Phenylacetic acid (PAA) itself is known to possess substantial antimicrobial activity. nih.gov For halogenated derivatives, factors such as the lipophilicity, electronic effects, and steric hindrance imparted by the halogen atoms play a crucial role in their ability to interact with microbial targets.

Table 1: Structure-Activity Relationship (SAR) Considerations for Antimicrobial Phenoxyacetic Acid Derivatives

Structural Feature Influence on Antimicrobial Activity Reference
Halogenation Introduction of halogens like chlorine or bromine can modify electronic structure and lipophilicity, impacting biological activity. nih.gov
Substitution Pattern The number and position of substituents on the aromatic ring are critical determinants of antimicrobial efficacy. nih.govmdpi.com

| Core Structure | The parent compound, phenylacetic acid, exhibits inherent antimicrobial properties. | nih.gov |

Enzymatic Dehalogenation and Biotransformation Pathways

The environmental fate and biological degradation of halogenated aromatic compounds are of significant interest. Enzymatic dehalogenation, particularly by microbial enzymes, represents a key biotransformation pathway.

Microorganisms have evolved diverse enzymatic systems to metabolize halogenated compounds. nih.govmdpi.com The genus Desulfitobacterium is particularly noted for its ability to carry out reductive dehalogenation, a process where a halogen substituent is removed and replaced by a hydrogen atom. oup.com

The strain Desulfitobacterium chlororespirans Co23 has been shown to dehalogenate various halogenated aromatic compounds, especially at the ortho-position relative to a hydroxyl group. oup.comnih.govbohrium.com This bacterium can utilize these compounds as terminal electron acceptors for growth in a process known as "chlororespiration". illinois.edu Research has demonstrated that D. chlororespirans can dehalogenate compounds structurally similar to this compound, such as the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its metabolite, 3,5-dibromo-4-hydroxybenzoic acid. oup.com This suggests a plausible pathway for the reductive debromination of this compound by this or similar microorganisms. The dehalogenating enzymes, known as dehalogenases, are often membrane-bound. nih.govbohrium.comosti.gov

The efficiency and specificity of dehalogenases are crucial for their biological function. Kinetic studies of these enzymes provide insights into their catalytic mechanisms and substrate preferences. nih.gov

For haloalkane dehalogenases, it has been observed that brominated substrates generally exhibit a lower Michaelis constant (K_m) but a similar maximum reaction rate (k_cat) compared to their chlorinated counterparts. core.ac.uk The higher rate of C-Br bond cleavage compared to C-Cl bond cleavage contributes to the lower K_m for brominated compounds. core.ac.uk However, for some dehalogenases, the rate-determining step is the release of the halide ion from the active site, which can explain why k_cat values are similar for both chlorinated and brominated substrates. core.ac.uk

The reductive dehalogenase from Desulfitobacterium chlororespirans Co23 has been characterized, showing optimal activity at a pH of 6.5 and a temperature of 60°C. nih.govbohrium.com This enzyme system is capable of dehalogenating several chlorophenols, with a preference for removing halogens at the ortho position. nih.govbohrium.com While detailed kinetic data specifically for this compound are not extensively documented, the existing data on related brominated and chlorinated aromatic compounds suggest that microbial dehalogenases possess the specificity required to act on such substrates.

Table 2: Characteristics of Reductive Dehalogenase from Desulfitobacterium chlororespirans Co23

Parameter Value / Observation Reference
Optimal pH 6.5 nih.govbohrium.com
Optimal Temperature 60°C nih.govbohrium.com
Substrate Specificity Dehalogenates chlorophenols, exclusively in the ortho position. nih.govbohrium.com
Electron Donor Reduced methyl viologen (in vitro) nih.govbohrium.com

| Cellular Location | Membrane-bound | nih.govbohrium.com |

Auxiliary Biological Effects and Preliminary Observations within the Broader Phenoxyacetic Acid Class

Beyond specific antimicrobial or metabolic activities, the broader class of phenoxyacetic acids exhibits other significant biological effects.

Phenoxyacetic acids are well-established as a class of synthetic auxins, which are plant hormones that regulate growth and development. clinisciences.commedchemexpress.com They are known to promote cell division and elongation in the shoots and roots of plants. clinisciences.com The parent compound, phenoxyacetic acid, and its derivatives can mimic the action of the primary plant auxin, indole-3-acetic acid (IAA). nih.govclinisciences.com

This auxin-like activity means that at specific concentrations, these compounds can be used to regulate plant growth. medchemexpress.comnih.gov However, at higher concentrations, they can disrupt normal hormonal balance and protein synthesis, leading to abnormal growth and eventually acting as herbicides, particularly against broad-leaved plants. clinisciences.comumn.edu The herbicidal effect is a result of uncontrolled, unsustainable growth. umn.edu

The potential mutagenicity of halogenated phenoxyacetic acids is a subject of toxicological research. Studies on chlorinated derivatives have provided valuable insights into how halogenation patterns affect genotoxicity.

Research using various test systems, including yeast and mammalian cells, has demonstrated that the mutagenic and cytotoxic effects of chlorinated phenoxyacetic acids are dependent on the position of the chlorine atoms. nih.gov Specifically, chlorine atoms at positions 2 and/or 4 of the benzene ring appear to induce cytotoxicity and mutagenicity. nih.gov Interestingly, the introduction of a third chlorine atom at position 5 has been shown to abolish the mutagenic effect, although the compound retains its toxicity. nih.gov For example, 2,4,5-trichlorophenoxyacetic acid was found to have a very weak mutagenic effect, if any. nih.gov These findings highlight that the specific substitution pattern of halogens on the phenoxyacetic acid scaffold is a critical factor in determining its potential for in vitro mutagenicity.

Structure Activity Relationship Sar and Structural Optimization

Correlating Structural Features of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid with Biological Activity

The presence of two bromine atoms at the C3 and C5 positions of the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance biological activity.

Electronic Effects : Bromine is an electron-withdrawing group, which can modulate the acidity (pKa) of the adjacent phenolic hydroxyl group. This alteration affects the ionization state of the hydroxyl group at physiological pH, which can be critical for forming hydrogen bonds or ionic interactions with a biological target.

Lipophilicity : The addition of bromine atoms increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes and access hydrophobic binding pockets within a target protein.

Steric Bulk and Specific Interactions : The bulky bromine atoms provide steric hindrance that can dictate the molecule's preferred conformation and orientation within a binding site. Furthermore, bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a receptor, which can contribute to binding affinity.

Research on other brominated phenols has demonstrated the importance of this substitution pattern. For instance, certain bromophenol derivatives isolated from marine algae exhibit significant antibacterial and antioxidant activities, with the degree of bromination and the position of the substituents being key determinants of potency. nih.gov Studies on polybrominated diphenyl ethers (PBDEs) have shown that compounds like 3,5-dibromo-2-(2,4-dibromophenoxy)-phenol can inhibit the hepatitis B virus (HBV) core promoter, highlighting the role of the dibromo-phenol motif in antiviral activity. researchgate.net Similarly, the antibacterial activity of bromophenol derivatives against Staphylococcus aureus and MRSA has been linked to the presence and position of bromine on the phenol (B47542) ring. acs.org

Compound AnalogueKey Structural FeatureObserved Biological ActivityReference
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherHighly brominated dihydroxybenzyl unitStrong antibacterial activity acs.org
3,5-dibromo-2-(2,4-dibromophenoxy)-phenolDibromo-phenoxy-phenol scaffoldAnti-HBV activity (EC50 = 0.23 µM) researchgate.net
3-bromo-2,6-dihydroxyacetophenoneMono-brominated dihydroxyacetophenoneGood anti-MRSA activity acs.org

The hydroxyl and carboxylic acid groups are polar functionalities that are pivotal for direct interactions with biological targets.

Phenolic Hydroxyl Group : The 4-hydroxyl group is a critical pharmacophoric feature. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). mdpi.com This dual capability allows for specific and directional interactions that anchor the ligand within its binding site. Its acidity, modulated by the adjacent bromine atoms, determines its potential to act as a proton donor.

Carboxylic Acid Group : The phenoxyacetic acid side chain provides a terminal carboxylic acid group, which is typically ionized at physiological pH to form a carboxylate anion. This negatively charged group is a strong hydrogen bond acceptor and can form powerful ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a receptor. researchgate.net The flexibility of the ether linkage and the acetic acid side chain allows this group to adopt an optimal position for binding. The importance of the carboxylic acid group is well-established; its replacement with non-ionizable analogs like esters or amides often leads to a significant loss of activity, confirming its role in anchoring the molecule to its target. nih.gov

Scaffold Modification and Lead Optimization Strategies

Starting from the this compound scaffold, several rational design strategies can be employed to optimize its biological activity, selectivity, and pharmacokinetic properties.

One of the most powerful rational design strategies is the "Extension Hypothesis," which has been successfully applied to develop antagonists for nuclear receptors. nih.govclinicalgate.com This hypothesis posits that an antagonist can be created by taking a known agonist scaffold and attaching a bulky "extension" group at a specific position. This extension sterically hinders the conformational change required for receptor activation, such as the repositioning of helix 12 (H12) in nuclear receptors, thereby preventing the recruitment of coactivator proteins and blocking transcriptional activity. oup.comresearchgate.net

A compelling example of this strategy is the development of a thyroid hormone receptor (TR) antagonist, 3,5-dibromo-4-(3′,5′-diisopropyl-4′-hydroxyphenoxy)benzoic acid . This compound is a very close analog of this compound. Its design was based on a known thyroid hormone agonist. The bulky diisopropylphenoxy group acts as the "extension" that was predicted to, and subsequently shown to, disrupt the coactivator-binding surface, converting an agonist scaffold into an antagonist. oup.com This approach demonstrates how a deep understanding of the target's mechanism can guide the design of molecules with a desired antagonistic profile.

Systematic modification of the lead structure is a cornerstone of lead optimization. For the this compound scaffold, this involves exploring variations in several key regions:

Side Chain Modification : The acetic acid side chain can be lengthened, shortened, or made more rigid to probe the space within the binding pocket. Replacing it with other acidic groups (e.g., propionic acid, acrylic acid) or bioisosteres can fine-tune acidity and binding interactions.

Linkage Variation : The ether linkage (-O-) provides flexibility. Replacing it with more rigid linkers (e.g., an alkene) or different heteroatoms (e.g., sulfur or nitrogen) can alter the conformational freedom and relative orientation of the phenyl ring and the acidic side chain.

Substituent Exploration : While the 3,5-dibromo pattern is a key feature, exploring other halogen substitutions (e.g., chlorine, iodine) or different electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity. Studies on phenoxyacetic acid derivatives as selective COX-2 inhibitors have shown that varying substituents on the phenyl rings, including the use of bromine, can significantly impact potency and selectivity. mdpi.com

General ScaffoldSubstituent/ModificationImpact on Biological Activity (Example: COX-2 Inhibition)Reference
Phenoxyacetic Acid DerivativeAddition of 4-bromo substitution on a terminal phenyl ringIncreased COX-2 inhibitory potency mdpi.com
Phenoxyacetic Acid DerivativeHydrolysis of ester to carboxylic acidEssential for activity, enabling key binding interactions mdpi.com
Phenoxazine DerivativeVariation of C-4 substituentsPotent Class II HDAC inhibition, π-π stacking interactions nih.gov

Modern drug discovery often employs advanced strategies to move beyond simple analoging and discover novel chemical matter with improved properties.

Scaffold Hopping : This strategy aims to identify new core structures (scaffolds) that maintain the essential pharmacophoric features of the original molecule but possess a different chemical backbone. nih.gov For this compound, a scaffold hopping approach could replace the phenoxyacetic acid core with a bioisosteric heterocycle that correctly orients the key bromine, hydroxyl, and carboxylate interaction points. bhsai.org This can lead to compounds with entirely new intellectual property, improved synthetic accessibility, or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net Computational methods are frequently used to screen virtual libraries for new scaffolds that match the 3D pharmacophore of the lead compound. bhsai.org

Structural Simplification : Lead compounds, especially those derived from complex natural products or extensive optimization, can sometimes become overly large and lipophilic ("molecular obesity"). nih.gov Structural simplification is a strategy to remove non-essential parts of a molecule to improve its drug-like properties, such as solubility and metabolic stability, while retaining or enhancing potency. nih.govresearchgate.net For a derivative of the title compound, this could involve, for example, replacing a complex, metabolically liable substituent with a smaller, more stable group that still fulfills the necessary binding interactions. An analogous strategy, known as rigidization, seeks to optimize activity by replacing flexible parts of a molecule, like an ether linkage, with a more rigid element, such as a naphthalene (B1677914) ring, to lock in the bioactive conformation and gain an entropic advantage in binding. mdpi.com

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for Diverse Analogues

A primary focus for future research will be the development of innovative and environmentally sustainable synthetic strategies to generate a diverse library of 3,5-Dibromo-4-hydroxyphenoxyacetic acid analogues. Traditional synthetic methods can be time-consuming and may rely on harsh reagents. Modern approaches, such as microwave-assisted synthesis and biomimetic water-based methods, offer pathways to more efficient and eco-friendly production. researchgate.netresearchgate.net

Future work should explore:

Combinatorial Chemistry: Employing combinatorial techniques to rapidly generate a wide array of derivatives. combichemistry.com This would involve systematic modification of key positions on the molecule, including the phenoxyacetic acid side chain, the hydroxyl group, and the aromatic ring, to explore a broad chemical space.

Green Chemistry Principles: Integrating principles of green chemistry to reduce waste and improve the safety profile of synthetic routes. This could involve using safer solvents, catalytic reagents, and energy-efficient reaction conditions. researchgate.net

Biocatalysis: Investigating the use of enzymes as catalysts for specific transformations, which can offer high selectivity and milder reaction conditions compared to traditional chemical catalysts.

These efforts will be crucial for producing a comprehensive library of analogues necessary for detailed structure-activity relationship studies and high-throughput screening campaigns.

Advanced Mechanistic Studies on Identified Cellular and Molecular Targets of Derivatives

A critical aspect of developing therapeutic agents is understanding their mechanism of action at a molecular level. While the parent compound and its close relatives have shown potential biological activities, such as antimicrobial or enzyme-inhibiting properties, detailed mechanistic insights are often lacking. researchgate.netresearchgate.net Future research must prioritize the elucidation of the specific cellular and molecular targets of newly synthesized analogues.

Key research activities in this area should include:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins (e.g., enzymes, receptors) that interact with the active compounds.

Enzyme Kinetics: For analogues that target enzymes, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, mixed), providing valuable information about the compound's interaction with the enzyme's active site. mdpi.com

Cell-Based Assays: Using a variety of cell-based assays to understand the downstream effects of target engagement, such as impacts on specific signaling pathways, gene expression, or metabolic processes. combichemistry.com

Structural Biology: Employing techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the most promising compounds bound to their biological targets. This provides a precise, atomic-level understanding of the molecular interactions driving the biological effect.

These advanced studies will be instrumental in validating the therapeutic potential of these compounds and guiding further optimization.

Integration of Advanced Computational Chemistry with High-Throughput Experimental Screening for De Novo Design

The synergy between computational chemistry and high-throughput screening (HTS) has revolutionized modern drug discovery. manuscriptpoint.com This integrated approach allows for the rational design of novel molecules and the rapid experimental validation of their biological activity. For the this compound scaffold, this strategy can significantly accelerate the discovery of potent and selective lead compounds.

Future directions in this domain involve:

De Novo Design: Leveraging generative artificial intelligence (AI) and deep learning models to design novel chemical entities with desired properties from the ground up. nih.govnih.gov These models can be trained on large datasets of known bioactive compounds to learn the underlying principles of molecular recognition and bioactivity. researchgate.net

Virtual Screening: Using molecular docking and other computational methods to screen large virtual libraries of analogues against the three-dimensional structures of identified biological targets. This allows for the prioritization of compounds for synthesis and experimental testing.

High-Throughput Screening (HTS): Implementing automated HTS campaigns to rapidly evaluate the biological activity of the synthesized compound libraries against validated targets. combichemistry.com HTS can screen thousands of compounds per day, generating vast amounts of data. combichemistry.com

Iterative Optimization: Creating a feedback loop where the experimental data from HTS is used to refine and improve the predictive power of the computational models, leading to the design of progressively better compounds in subsequent rounds of synthesis and testing.

This integrated workflow promises to streamline the discovery process, reducing the time and cost associated with identifying promising new drug candidates.

Table 1: Conceptual Framework for Integrated Drug Discovery This interactive table illustrates the proposed workflow combining computational design and experimental screening for discovering novel analogues of this compound.

Stage Description Techniques Desired Outcome
1. Design De Novo design of virtual compounds based on the core scaffold. Generative AI, Molecular Docking, QSAR Modeling A virtual library of novel analogues with predicted high activity and favorable properties.
2. Synthesis Chemical synthesis of prioritized virtual compounds. Combinatorial Chemistry, Sustainable Synthetic Routes A physical library of diverse, novel chemical compounds for testing.
3. Screening Rapid biological evaluation of the synthesized library. High-Throughput Screening (HTS), Cell-Based Assays Identification of "hit" compounds with significant biological activity.
4. Analysis In-depth study of hit compounds. Mechanistic Studies, Enzyme Kinetics, Proteomics Understanding of the mechanism of action and confirmation of molecular targets.
5. Refinement Using experimental data to improve computational models. Machine Learning, Feedback Loop More accurate predictive models for the next cycle of design and discovery.

Exploration of Novel Biological Applications Based on Refined Structure-Activity Relationship Insights

A thorough understanding of the structure-activity relationship (SAR) is fundamental to medicinal chemistry. SAR studies correlate the specific structural features of a molecule with its biological activity. researchgate.net By systematically modifying the this compound scaffold and evaluating the resulting changes in activity, researchers can build robust SAR models. nih.gov

Future research should focus on:

Comprehensive SAR Studies: Synthesizing and testing a wide range of analogues to map out the SAR for identified biological targets. This helps to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical QSAR models that quantitatively describe the relationship between chemical structure and biological activity. researchgate.net These models can be used to predict the activity of unsynthesized compounds, thereby guiding the design of more effective analogues.

Target Repurposing: Using the refined SAR insights to explore new therapeutic applications. For example, if a particular structural motif is found to confer potent activity against a specific class of enzymes, this knowledge can be used to design inhibitors for related enzymes involved in different diseases. This approach can expand the therapeutic potential of the chemical class beyond its initial applications.

By systematically building and applying SAR knowledge, researchers can unlock the full potential of the this compound scaffold, leading to the discovery of novel agents for a variety of biological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-dibromo-4-hydroxyphenoxyacetic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via bromination of 4-hydroxyphenoxyacetic acid derivatives. A two-step approach involves:

Bromination : Reacting 4-hydroxybenzoic acid derivatives with bromine in acetic acid under controlled temperature (0–5°C) to introduce bromine atoms at the 3 and 5 positions.

Etherification : Coupling the brominated intermediate with chloroacetic acid using a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C .

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize di-brominated byproducts. Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and the hydroxyphenoxyacetic acid side chain (δ 3.8–4.2 ppm for CH₂).
  • ¹³C NMR : Confirm bromine substitution via deshielded aromatic carbons (δ 115–125 ppm) .
    • Infrared (IR) Spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) functional groups.
    • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical [M-H]⁻: 352.85) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when determining the structure of this compound?

  • Crystallographic Refinement : Use programs like SHELXL or SHELXT to resolve ambiguities in electron density maps. Key steps include:

Space Group Determination : Analyze systematic absences to identify the correct Laue group.

Hydrogen Bonding : Refine positions of hydroxyl and carboxylic acid groups using restraints for O–H···O interactions.

Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions are consistent with packing motifs .

  • Data Reconciliation : Compare experimental XRD results with computational models (DFT-optimized geometries) to address discrepancies in bond lengths/angles .

Q. What strategies are effective for analyzing the compound’s bioactivity in enzyme inhibition studies?

  • Enzyme Assays :

  • Target Selection : Prioritize enzymes with phenolic substrate-binding pockets (e.g., tyrosine phosphatases or oxidases).
  • Kinetic Analysis : Use fluorogenic substrates to measure IC₅₀ values under varying pH (5.0–7.4) and temperature (25–37°C).
    • Data Interpretation : Address contradictions (e.g., non-linear Dixon plots) by testing competitive vs. non-competitive inhibition via Lineweaver-Burk analysis. Cross-validate with molecular docking (AutoDock Vina) to identify binding interactions with the brominated aromatic core .

Q. How does the electronic effect of bromine substituents influence the compound’s reactivity in derivatization reactions?

  • Electronic Characterization :

  • Hammett Constants : The σₚ values of Br (-0.26) indicate moderate electron-withdrawing effects, stabilizing intermediates during nucleophilic acyl substitution.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., para to the hydroxyl group).
    • Synthetic Applications : Bromine atoms facilitate Ullmann coupling or Suzuki-Miyaura reactions to generate biaryl derivatives for structure-activity relationship (SAR) studies .

Methodological Notes

  • Safety Protocols : Handle the compound in a fume hood; use PPE (nitrile gloves, safety goggles) due to potential respiratory and dermal irritation .
  • Data Reproducibility : Validate synthetic batches via melting point (MP: 210–215°C) and comparative NMR with NIST reference spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.